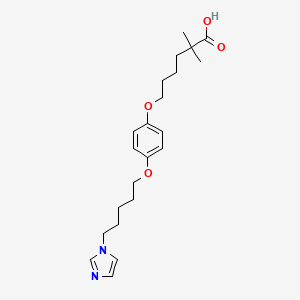
Vinrosidine
Übersicht
Beschreibung
. Es gehört zur Klasse der Vinca-Alkaloide, die für ihre antineoplastischen Eigenschaften bekannt sind. Vinrosidin wurde zusammen mit anderen Vinca-Alkaloiden wie Vinblastin und Vincristin ausgiebig auf sein Potenzial in der Krebsbehandlung untersucht .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Vinrosidin kann durch eine Reihe komplexer chemischer Reaktionen synthetisiert werden, die die Kupplung von modifiziertem Catharanthen-N-Oxid und Vindolin unter Verwendung der Polonovsky-Potier-Reaktion beinhalten . Dieser biomimetische Syntheseansatz wurde als bedeutende Errungenschaft auf dem Gebiet der organischen Chemie angesehen.
Industrielle Produktionsverfahren: Die industrielle Produktion von Vinrosidin beinhaltet hauptsächlich die Extraktion und Isolierung der Verbindung aus den Blättern von Catharanthus roseus . Der Extraktionsprozess ist zeitaufwendig und umfasst mehrere Schritte, darunter die Verwendung von organischen Lösungsmitteln. Fortschritte in der Gentechnik und Biosynthese wurden ebenfalls untersucht, um den Produktionsprozess zu optimieren .
Chemische Reaktionsanalyse
Arten von Reaktionen: Vinrosidin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution . Diese Reaktionen sind entscheidend für die Modifizierung der Verbindung, um ihre pharmakologischen Eigenschaften zu verbessern.
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den chemischen Reaktionen mit Vinrosidin verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid . Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, um die gewünschte Produktbildung sicherzustellen.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den chemischen Reaktionen von Vinrosidin gebildet werden, umfassen verschiedene Derivate mit verbesserter antineoplastischer Aktivität . Diese Derivate werden auf ihre potenzielle Verwendung in der Krebstherapie untersucht.
Analyse Chemischer Reaktionen
Types of Reactions: Vinrosidine undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions: Common reagents used in the chemical reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed: The major products formed from the chemical reactions of this compound include various derivatives with enhanced antineoplastic activity . These derivatives are studied for their potential use in cancer therapy.
Wissenschaftliche Forschungsanwendungen
Vinrosidin hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie . In der Chemie wird es als Modellverbindung zur Untersuchung komplexer organischer Reaktionen verwendet. In der Biologie und Medizin wird Vinrosidin ausgiebig auf seine Antikrebs-Eigenschaften untersucht. Es hat sich gezeigt, dass es das Wachstum verschiedener Krebszelllinien, darunter Leukämie, Brustkrebs und Eierstockkrebs, hemmt . In der pharmazeutischen Industrie werden Vinrosidin und seine Derivate bei der Entwicklung neuer Krebsmedikamente eingesetzt .
Wirkmechanismus
Der Wirkmechanismus von Vinrosidin beinhaltet die Hemmung der Tubulinpolymerisation, wodurch die Bildung von Mikrotubuli während der Zellteilung gestört wird . Dies führt zu einer mitotischen Arretierung und anschließendem Zelltod. Vinrosidin greift auch in den Aminosäure-, cyclischen AMP- und Glutathion-Stoffwechsel ein, was zu seinen antineoplastischen Wirkungen beiträgt . Die primären molekularen Ziele von Vinrosidin sind die Mikrotubuli, die für die Zellteilung unerlässlich sind .
Wirkmechanismus
The mechanism of action of vinrosidine involves the inhibition of tubulin polymerization, which disrupts the formation of microtubules during cell division . This leads to mitotic arrest and subsequent cell death. This compound also interferes with amino acid, cyclic AMP, and glutathione metabolism, further contributing to its antineoplastic effects . The primary molecular targets of this compound are the microtubules, which are essential for cell division .
Vergleich Mit ähnlichen Verbindungen
Vinrosidin ist strukturell ähnlich anderen Vinca-Alkaloiden wie Vinblastin, Vincristin und Vindesin . Vinrosidin hat einzigartige pharmakologische Eigenschaften, die es von diesen Verbindungen unterscheiden. So hat Vinrosidin in bestimmten Krebszelllinien eine höhere Wirksamkeit gezeigt als Vinblastin und Vincristin . Zusätzlich ähneln der Wirkmechanismus und die molekularen Zielstrukturen von Vinrosidin denen anderer Vinca-Alkaloide, aber seine spezifischen Wechselwirkungen mit zellulären Signalwegen können variieren .
Liste ähnlicher Verbindungen:- Vinblastin
- Vincristin
- Vindesin
- Vinorelbin
Eigenschaften
IUPAC Name |
methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17R)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H58N4O9/c1-8-42(54)23-28-24-45(40(52)57-6,36-30(15-19-49(25-28)26-42)29-13-10-11-14-33(29)47-36)32-21-31-34(22-35(32)56-5)48(4)38-44(31)17-20-50-18-12-16-43(9-2,37(44)50)39(59-27(3)51)46(38,55)41(53)58-7/h10-14,16,21-22,28,37-39,47,54-55H,8-9,15,17-20,23-26H2,1-7H3/t28-,37-,38+,39+,42+,43+,44+,45-,46-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLYSJRDGCGARV-KSNABSRWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H58N4O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
811.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15228-71-4 | |
| Record name | (+)-Leurosidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15228-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vinrosidine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015228714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | VINROSIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D8VFG675W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




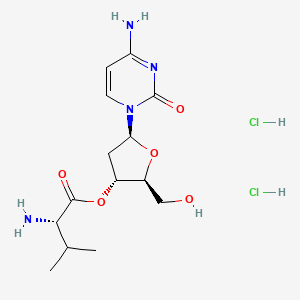


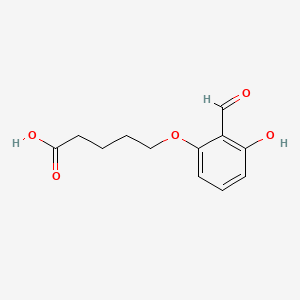
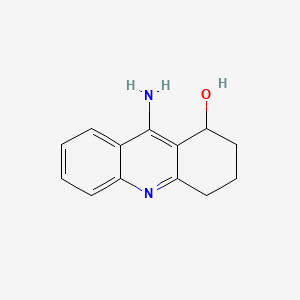


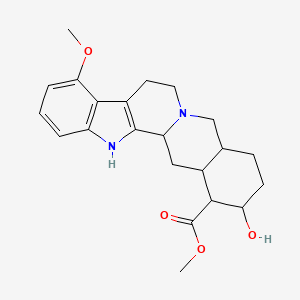


![N-cyclohexyl-6-[(2-methoxyethyl-methylamino)methyl]-N-methyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide](/img/structure/B1683492.png)
